Fluoro(fluoromethyl)(2-phenylethoxy)(trifluoromethyl)silane
Description
Contextualization within Organosilicon and Organofluorine Chemistry
Pentafluorophenylethoxydimethylsilane is a hybrid molecule that sits (B43327) at the intersection of two major fields of chemistry: organosilicon and organofluorine chemistry.
Organosilicon chemistry explores compounds containing carbon-silicon bonds. These compounds are known for their thermal stability, hydrophobicity, and physiological inertness, with silicones being the most prominent examples. rsc.org The dimethylsilane (B7800572) component of Pentafluorophenylethoxydimethylsilane provides a reactive center that can participate in various chemical transformations. The Si-O bond in the ethoxy group is susceptible to hydrolysis, a key feature in its application for surface modification.
Organofluorine chemistry , on the other hand, deals with compounds containing carbon-fluorine bonds. The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties. wiley-vch.de The pentafluorophenyl group in the compound is a strong electron-withdrawing group, which imparts thermal and chemical stability. This fluorinated moiety is also responsible for the compound's unique surface energy properties and its utility in electronic applications. rsc.orgrsc.org
The combination of these two chemical domains in a single molecule results in a reagent with a unique profile, capable of bridging the properties of silicon-based materials with the distinct characteristics of fluorinated compounds.
Significance in Contemporary Chemical Research
The significance of Pentafluorophenylethoxydimethylsilane in modern research stems from its utility as a specialized chemical building block and surface-modifying agent. Its applications, though not widespread, are crucial in the development of advanced materials with tailored properties.
One of the primary areas where this compound shows promise is in materials science , particularly in the field of organic and printed electronics . alfa-chemistry.com Its ability to form stable, low-surface-energy coatings makes it a candidate for use in the fabrication of displays, such as LCDs and OLEDs, where it can be used to create anti-glare and textured surfaces. cfsilicones.com
Furthermore, its role as a silane (B1218182) coupling agent is highlighted in a patent for the surface modification of quantum dots. researchgate.net In this application, the silane part of the molecule anchors to the surface of the quantum dots, while the fluorinated tail influences their dispersibility and stability within a polymer matrix, which is critical for their performance in wavelength conversion films for displays.
A patent also lists Pentafluorophenylethoxydimethylsilane as an ingredient in cosmetic formulations for hair treatment , suggesting its potential to impart desirable properties such as hydrophobicity or a smooth feel. rsc.org
While detailed academic studies on the synthesis and full range of applications of Pentafluorophenylethoxydimethylsilane are not abundant in publicly accessible literature, its presence in various patents points to its growing importance in specialized, high-technology sectors. The synthesis of similar alkoxysilanes can be achieved through the reaction of the corresponding chlorosilane with an alcohol, suggesting a probable synthetic route for this compound from chlorodimethyl(pentafluorophenyl)silane and ethanol. google.comnih.gov
Properties
CAS No. |
71338-73-3 |
|---|---|
Molecular Formula |
C10H11F5OSi |
Molecular Weight |
270.27 g/mol |
IUPAC Name |
fluoro-(fluoromethyl)-(2-phenylethoxy)-(trifluoromethyl)silane |
InChI |
InChI=1S/C10H11F5OSi/c11-8-17(15,10(12,13)14)16-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
WSQYEMMPRCSVNK-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Advanced Synthetic Routes to Pentafluorophenylethoxydimethylsilane
Traditional methods for the formation of silicon-carbon bonds, such as Grignard reactions and hydrosilylation, are the most probable routes for the synthesis of pentafluorophenylethoxydimethylsilane.
Grignard Reaction:
A primary and versatile method for creating the crucial Si-C bond in pentafluorophenylethoxydimethylsilane is the Grignard reaction. wikipedia.orgnumberanalytics.com This involves the reaction of a pentafluorophenyl Grignard reagent with an appropriate ethoxydimethylsilyl halide, typically ethoxydimethylchlorosilane. The Grignard reagent, pentafluorophenylmagnesium bromide or chloride, is prepared by reacting magnesium metal with the corresponding pentafluorohalobenzene. wikipedia.org
The general reaction is as follows:
C₆F₅MgBr + (CH₃)₂Si(OC₂H₅)Cl → C₆F₅Si(CH₃)₂(OC₂H₅) + MgBrCl
The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is crucial for stabilizing the Grignard reagent. numberanalytics.com
Hydrosilylation:
Another powerful technique for forming Si-C bonds is hydrosilylation, which involves the addition of a silicon-hydride bond across a double or triple bond. researchgate.net In the context of synthesizing the target molecule, this would likely involve the reaction of pentafluorobenzene (B134492) with ethoxydimethylsilane ((CH₃)₂Si(H)OC₂H₅) in the presence of a transition metal catalyst, such as a platinum complex. However, the direct hydrosilylation of a C-H bond in pentafluorobenzene is a challenging transformation and may require specific catalytic systems. A more feasible hydrosilylation route would involve a pentafluorophenyl-substituted alkene.
Piers-Rubinsztajn Reaction:
For creating the siloxane bond, should a precursor with a Si-H bond be reacted with an ethoxy-containing compound, the Piers-Rubinsztajn reaction offers an advanced, metal-free alternative. This reaction utilizes a strong Lewis acid, typically tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to catalyze the condensation of a hydrosilane with an alkoxysilane. mdpi.com While not directly forming the Si-C bond to the fluoroaromatic ring, it represents an advanced method for manipulating organosilane precursors under mild conditions. mdpi.com
Optimization of Precursor Molecules in Pentafluorophenylethoxydimethylsilane Synthesis
The efficiency and success of the synthesis of pentafluorophenylethoxydimethylsilane are highly dependent on the quality and reactivity of its precursors.
Optimizing the Grignard Reagent Formation:
The formation of the pentafluorophenyl Grignard reagent is a critical step. Activation of the magnesium metal is often necessary to initiate the reaction. wikipedia.org This can be achieved using methods such as mechanical stirring, sonication, or the addition of activating agents like iodine or 1,2-dibromoethane. wikipedia.org The choice of solvent is also important, with THF generally being preferred over diethyl ether for its better solvating power. numberanalytics.com Controlling the reaction temperature is crucial to prevent side reactions. dtu.dk
Synthesis and Purity of Ethoxydimethylchlorosilane:
The precursor, ethoxydimethylchlorosilane, can be synthesized by the partial alcoholysis of dimethyldichlorosilane with ethanol. Careful control of the stoichiometry is necessary to minimize the formation of the di-substituted product, diethoxydimethylsilane.
(CH₃)₂SiCl₂ + C₂H₅OH → (CH₃)₂Si(OC₂H₅)Cl + HCl
Purification of the ethoxydimethylchlorosilane is essential to prevent impurities from interfering with the subsequent Grignard reaction.
A summary of precursor optimization considerations is presented in Table 1.
Table 1: Optimization of Precursor Synthesis for Pentafluorophenylethoxydimethylsilane| Precursor | Synthetic Step | Key Optimization Parameters | Potential Side Products |
|---|---|---|---|
| Pentafluorophenylmagnesium Bromide | Grignard Formation | Magnesium activation, solvent choice (THF), temperature control | Biphenyl derivatives (from coupling) |
| Ethoxydimethylchlorosilane | Alcoholysis | Stoichiometry of ethanol, removal of HCl | Diethoxydimethylsilane |
Green Chemistry Approaches in Organosilane Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. mdpi.com Several green chemistry principles can be applied to the synthesis of organosilanes like pentafluorophenylethoxydimethylsilane.
Solvent Selection and Reduction:
Traditional Grignard reactions often rely on volatile and flammable ether solvents. Research into greener alternatives or solvent-free reaction conditions is an active area. Mechanochemical methods, such as ball milling, have been explored for Grignard reagent formation without the need for bulk solvents. nih.gov
Catalyst Choice:
While hydrosilylation is an efficient reaction, it often employs platinum-based catalysts, which are expensive and can leave toxic residues. tandfonline.com The development of catalysts based on more abundant and less toxic metals is a key goal of green chemistry. Furthermore, metal-free catalytic systems, such as the B(C₆F₅)₃ used in the Piers-Rubinsztajn reaction, offer a significant advantage in this regard. mdpi.com
Atom Economy:
The ideal synthetic route would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The hydrosilylation reaction, being an addition reaction, generally has excellent atom economy.
Illustrative reaction parameters for the synthesis of a generic arylethoxydimethylsilane are provided in Table 2.
Table 2: Illustrative Reaction Parameters for Arylethoxydimethylsilane Synthesis| Reaction Type | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Grignard Reaction | None | THF | 0 to 60 | 60-85 |
| Hydrosilylation | Platinum Complex | Toluene | 80-110 | 70-95 |
| Piers-Rubinsztajn | B(C₆F₅)₃ | Toluene | 25-60 | 80-90 |
Reactivity Profiles and Reaction Mechanisms of Pentafluorophenylethoxydimethylsilane
Silicon-Oxygen Bond Cleavage Studies in Ethoxysilanes
The silicon-oxygen (Si-O) bond in ethoxysilanes is a key functional group that readily undergoes cleavage, primarily through hydrolysis and condensation reactions. These reactions are fundamental to the formation of siloxane polymers (silicones) and for the application of silanes as coupling agents. scispace.comwacker.com The process begins with the hydrolysis of the ethoxy group (Si-OEt) to form a silanol (B1196071) (Si-OH) and ethanol. scispace.com This is followed by the condensation of silanols with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds. wacker.com
Hydrolysis: ≡Si-OEt + H₂O ⇌ ≡Si-OH + EtOH
Condensation:
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
≡Si-OH + EtO-Si≡ → ≡Si-O-Si≡ + EtOH
These reactions are typically catalyzed by either acids or bases. mdpi.com Under acidic conditions, the mechanism involves the protonation of the oxygen atom in the ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. mdpi.com In alkaline media, the reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanolate group on the silicon atom, following an Sₙ2-Si mechanism that may involve a pentacoordinate silicon intermediate. mdpi.com
The rate of hydrolysis is influenced by several factors, including the nature of the alkoxy group and the other substituents on the silicon atom. Steric hindrance plays a significant role; bulkier alkoxy groups generally hydrolyze more slowly. scispace.com The reactivity of common alkoxysilanes generally follows the trend: methoxy (B1213986) > ethoxy > propoxy. For instance, a methoxysilane (B1618054) can hydrolyze up to 14 times faster than its corresponding ethoxysilane (B94302) analogue. wacker.com
Interactive Table 1: Relative Hydrolysis Rates of Alkoxysilanes
| Alkoxy Group | Relative Hydrolysis Rate | Key Factors |
| Methoxy (-OCH₃) | High | Less steric hindrance, faster reaction. wacker.com |
| Ethoxy (-OC₂H₅) | Medium | Standard for many applications. |
| Propoxy (-OC₃H₇) | Low | Increased steric bulk slows the reaction. scispace.com |
| Isopropoxy (-OCH(CH₃)₂) | Very Low | Significant steric hindrance. |
Reactivity of the Pentafluorophenyl Moiety in Organosilicon Compounds
The pentafluorophenyl (PFP) group (C₆F₅) is a highly electron-deficient aromatic system. The five strongly electronegative fluorine atoms withdraw electron density from the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SₙAr), a reactivity pattern opposite to that of typical benzene (B151609) derivatives which favor electrophilic substitution. youtube.commdpi.com
The most significant reaction of the PFP moiety is the regioselective substitution of the fluorine atom at the para-position (C-4). scispace.com This specific fluorine is the most labile due to the combined electron-withdrawing effects of the other four fluorine atoms and the stabilizing effect on the intermediate Meisenheimer complex formed during the reaction. youtube.com This high reactivity allows for the facile introduction of various functional groups onto the aromatic ring under relatively mild conditions. scispace.com
A wide range of nucleophiles can displace the para-fluorine atom, including:
Amines: Primary and secondary amines react readily to form N-arylated products. scispace.com
Alcohols and Phenols: In the presence of a base, alkoxides and phenoxides serve as effective nucleophiles. mdpi.comrsc.org
Thiols: Thiolates are excellent nucleophiles for this transformation, leading to the formation of thioethers. scispace.com
The general mechanism for the SₙAr reaction is a two-step addition-elimination process. youtube.com First, the nucleophile attacks the carbon atom bearing the para-fluorine, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com In the second, faster step, the fluoride (B91410) ion is eliminated as a leaving group, restoring the aromaticity of the ring. youtube.com
Interactive Table 2: Examples of Nucleophilic Aromatic Substitution (SₙAr) on PFP-Containing Compounds
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine | R₂NH | 4-amino-2,3,5,6-tetrafluorophenyl derivative | scispace.com |
| Alcohol/Phenol | ROH / ArOH (with base) | 4-alkoxy/aryloxy-2,3,5,6-tetrafluorophenyl derivative | mdpi.comrsc.org |
| Thiol | RSH (with base) | 4-thio-2,3,5,6-tetrafluorophenyl derivative | scispace.com |
| Azide | NaN₃ | 4-azido-2,3,5,6-tetrafluorophenyl derivative | scispace.com |
Mechanistic Investigations of Derivatization Reactions Involving Pentafluorophenylethoxydimethylsilane
The dual functionality of Pentafluorophenylethoxydimethylsilane allows for selective derivatization at either the silicon center or the aromatic ring, depending on the chosen reaction conditions and reagents.
Derivatization at the Silicon Center: The primary reaction at the silicon center involves the cleavage of the Si-O-C₂H₅ bond. This can be exploited in several ways:
Hydrolysis and Condensation: As detailed in section 3.1, exposure to water, particularly with an acid or base catalyst, leads to the formation of a silanol, (pentafluorophenyl)dimethylsilanol. This intermediate is highly reactive and can self-condense to form a disiloxane, [bis(pentafluorophenyldimethylsilyl)]oxide, or react with other silanols or alkoxysilanes to create more complex silicone structures. mdpi.commcmaster.ca
Piers-Rubinsztajn Reaction: In the presence of a strong Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), the ethoxy group can react with a hydrosilane (R₃SiH). mdpi.com This reaction proceeds via a hydride transfer mechanism, leading to the formation of a stable siloxane bond (Si-O-Si) and releasing a hydrocarbon as a byproduct. mdpi.com This provides a non-hydrolytic pathway for forming siloxane linkages under mild conditions. mdpi.com
Derivatization at the Pentafluorophenyl Ring: The PFP ring serves as a handle for modification via nucleophilic aromatic substitution (SₙAr). A key derivatization is the selective replacement of the para-fluorine atom. For instance, reacting Pentafluorophenylethoxydimethylsilane with a nucleophile such as a primary amine (R-NH₂) in a polar aprotic solvent like DMSO would yield 4-(alkylamino)-2,3,5,6-tetrafluorophenylethoxydimethylsilane. scispace.com This reaction preserves the reactive ethoxysilane moiety, allowing for subsequent hydrolysis and condensation reactions. This two-step functionalization strategy—first SₙAr on the PFP ring, followed by hydrolysis/condensation at the silicon center—enables the creation of polymers and surfaces with precisely tailored properties. mdpi.com
Influence of Fluorine Atoms on the Chemical Reactivity of Organosilanes
The primary influence is electronic. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly lowers the electron density of the attached aromatic ring. mdpi.com This has two major consequences:
Activation towards Nucleophilic Attack: The severe electron deficiency of the PFP ring makes it highly susceptible to attack by nucleophiles, as discussed in section 3.2. This is in stark contrast to non-fluorinated aryl silanes, which are generally unreactive towards nucleophiles. youtube.com
Stabilization of Intermediates: The fluorine atoms help to stabilize the negative charge in the Meisenheimer complex formed during SₙAr, lowering the activation energy of the reaction. youtube.com
The C₆F₅ group also influences the reactivity at the silicon center. The strong inductive effect of the ring makes the silicon atom more electropositive, which can potentially increase its susceptibility to nucleophilic attack during hydrolysis. mdpi.com Furthermore, the substitution of hydrogen with fluorine atoms is known to increase the thermal stability and chemical resistance of the molecule. nih.gov Fluorinated compounds often exhibit unique properties such as hydrophobicity and lipophobicity, which can be imparted to materials modified with these silanes. nih.gov
Interactive Table 3: Summary of Electronic Effects of the Pentafluorophenyl Group
| Effect | Description | Consequence on Reactivity |
| Strong Inductive Effect (-I) | Fluorine atoms strongly withdraw electron density from the aromatic ring. mdpi.com | Activates the ring for nucleophilic aromatic substitution (SₙAr). youtube.com |
| Mesomeric Effect (+M) | The lone pairs on fluorine can donate electron density via resonance, but this is much weaker than the inductive effect. | The strong -I effect dominates, leading to overall electron deficiency. |
| Increased Electrophilicity of Silicon | The electron-withdrawing PFP group increases the partial positive charge on the silicon atom. | Potentially enhances the rate of hydrolysis at the Si-O bond. mdpi.com |
| Steric Hindrance | The bulky PFP group can sterically hinder access to the silicon center. | May slightly decrease the rate of reactions at the silicon atom compared to smaller substituents. |
Advanced Applications in Materials Science and Engineering
Role as a Silane (B1218182) Coupling Agent and Adhesion Promoter
Silane coupling agents are a class of organosilicon compounds that act as molecular bridges between inorganic and organic materials, which are typically incompatible. shinetsusilicone-global.comgwunitedsilicones.com These agents possess at least two different reactive groups in their molecule: one that bonds with the inorganic substrate (like glass, metal, or silica) and another that bonds with an organic polymer matrix. shinetsusilicone-global.com The ethoxy group on Pentafluorophenylethoxydimethylsilane can hydrolyze to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent bonds (Si-O-Substrate). gwunitedsilicones.com The pentafluorophenyl group, along with the dimethylsilyl portion, provides an organophilic interface that can interact or co-react with an organic polymer, thus "coupling" the two dissimilar phases. shinetsusilicone-global.com This dual functionality is critical for producing high-performance composite materials with improved mechanical strength, moisture resistance, and durability. shinetsusilicone-global.comgwunitedsilicones.com
The fluorinated nature of the molecule offers additional benefits. The pentafluorophenyl group imparts low surface energy and chemical inertness to the interface. researchgate.net This can improve the environmental stability and barrier properties of the resulting hybrid material, protecting it from moisture and chemical attack. The use of such coupling agents facilitates the development of materials with tailored properties for applications ranging from high-performance coatings to advanced dielectrics.
Surface modification is a critical process in the manufacturing of electronic and semiconductor devices, used to alter the properties of a material's surface to enhance device performance, reliability, and manufacturing efficiency. brewerscience.com Pentafluorophenylethoxydimethylsilane can be used to form self-assembled monolayers (SAMs) on substrate surfaces, a key technique in interfacial engineering for electronics. nih.gov These ultra-thin, ordered molecular layers can precisely control the surface properties of semiconductors and dielectrics. nih.govnih.gov
The highly fluorinated nature of Pentafluorophenylethoxydimethylsilane makes it particularly suitable for creating fluorinated SAMs (F-SAMs). researchgate.net F-SAMs are known for their exceptional properties, which are highly desirable in electronics:
Low Surface Energy: The fluorocarbon interface creates a surface with very low energy, which can be used to control wetting and dewetting processes during fabrication. researchgate.net
Chemical and Thermal Stability: The strength of the C-F bond contributes to the high stability and inertness of the modified surface, protecting sensitive electronic components. researchgate.net
Hydrophobicity and Oleophobicity: F-SAMs create highly repellent surfaces, preventing adhesion of contaminants and improving device reliability. researchgate.net
Passivation: The dense, ordered layer can passivate surfaces, reducing surface defects and improving the electrical performance of transistors and other devices. nih.gov
| Feature of F-SAMs | Benefit in Electronic Devices |
| Low Surface Energy | Controlled deposition and patterning of subsequent layers. researchgate.net |
| High Stability | Increased device lifetime and resistance to environmental factors. researchgate.net |
| Hydrophobicity | Protection against moisture-induced failure. researchgate.net |
| Surface Passivation | Reduced electronic trap states, improved performance. nih.gov |
Adhesion promoters are essential for ensuring strong and durable bonds between a substrate and a coating or adhesive, particularly for low-energy surfaces like many plastics. 3m.comthdstatic.comproformproducts.com In advanced composite systems, such as carbon fiber-reinforced polymers (CFRPs) or glass fiber-reinforced polymers (GFRPs), the bond between the fiber reinforcement and the polymer matrix is critical to the material's performance.
Pentafluorophenylethoxydimethylsilane functions as an effective adhesion promoter by modifying the surface of the inorganic reinforcement (e.g., glass or carbon fibers). The silane end of the molecule bonds to the fiber surface, while the pentafluorophenyl group presents a more compatible interface to the polymer matrix. shinetsusilicone-global.com This molecular-level bridging enhances the interfacial adhesion, leading to significant improvements in the composite's properties. shinetsusilicone-global.comnih.gov
Key Improvements in Composites via Silane Adhesion Promotion:
Enhanced Mechanical Strength: Improved stress transfer from the matrix to the stronger reinforcement fibers. shinetsusilicone-global.com
Increased Durability: Better resistance to delamination and failure under environmental stress, such as exposure to moisture and temperature cycling. gwunitedsilicones.com
Improved Wet-Out: Better dispersion and wetting of the fibers by the liquid resin during manufacturing. shinetsusilicone-global.com
The use of this fluorinated silane can be particularly advantageous in composites designed for harsh environments where chemical resistance and low moisture absorption are critical.
Self-Assembly and Nanostructured Materials Development
Self-assembly is a process where components, in this case, molecules, spontaneously organize into ordered structures. harvard.edu Pentafluorophenylethoxydimethylsilane is designed to participate in such processes, leading to the formation of highly defined nanomaterials.
As mentioned previously, Pentafluorophenylethoxydimethylsilane is an ideal precursor for forming self-assembled monolayers (SAMs). researchgate.netnih.gov The process typically occurs on hydroxyl-terminated surfaces like silicon wafers (with their native oxide layer), glass, or metal oxides. gwunitedsilicones.comillinois.edu The ethoxysilane (B94302) group reacts with the surface hydroxyls, anchoring the molecule to the substrate. Van der Waals interactions and the rigid nature of the fluorinated aromatic rings then drive the molecules to pack into a dense, ordered, and robust monolayer. researchgate.net
These fluorinated SAMs (F-SAMs) are superior to their non-fluorinated hydrocarbon counterparts in terms of thermal stability and chemical inertness. researchgate.net The ability to form these well-defined thin films allows for precise, nanoscale control over surface properties, which is a cornerstone of nanotechnology and the fabrication of micro- and nano-scale devices. harvard.eduillinois.edu
Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique optical properties, such as size-tunable light emission. nih.gov For many applications, particularly in displays and solid-state lighting, these QDs need to be dispersed within a stable, transparent matrix, often a silicone polymer. google.com A major challenge is the incompatibility between the QD surface and the silicone matrix.
Pentafluorophenylethoxydimethylsilane can act as a surface-modifying ligand or a co-dispersant to address this challenge. google.com Its silane nature makes it highly compatible with polysiloxane (silicone) matrices. google.com By modifying the surface of the quantum dots, it can help create a stable dispersion of the nanocrystals within the silicone, preventing aggregation that would otherwise quench their fluorescence and reduce performance. researchgate.net The fluorinated component may also enhance the environmental stability of the quantum dots, protecting them from degradation by moisture and oxygen. google.com
Pentafluorophenylethoxydimethylsilane in Polymer Chemistry and Crosslinking Applications
Pentafluorophenylethoxydimethylsilane is a valuable tool in the arsenal (B13267) of polymer chemists, primarily utilized for the introduction of the reactive pentafluorophenyl (PFP) group into polymer structures. This functionality is particularly significant in post-polymerization modification, a strategy that allows for the precise tailoring of polymer properties after the main polymer chain has been formed.
The PFP ester is an activated ester that exhibits high reactivity towards nucleophiles, especially primary and secondary amines. This reactivity allows for the straightforward and efficient "grafting" of a wide array of molecules onto a polymer backbone under mild conditions. This approach is instrumental in the creation of functional polymers with tailored properties for specific applications. For instance, polymers containing PFP groups can be readily modified to include fluorescent labels, moieties for "click" chemistry, amino acids, and even complex peptides. This modularity enables the development of materials with finely-tuned physicochemical characteristics. utwente.nl
One notable application lies in the formation of single-chain polymer nanoparticles (SCNPs), which are individual polymer chains collapsed into a compact, nanoparticle-like structure. Pentafluorophenyl-functionalized SCNPs can be prepared and subsequently modified by substituting the PFP esters with various amines. This method provides a direct route to water-soluble SCNPs with diverse functionalities, mimicking the complex structures of proteins. utwente.nl
While direct data on Pentafluorophenylethoxydimethylsilane as a primary crosslinking agent is not extensively documented in publicly available research, its role in surface modification of silicone elastomers implies its potential contribution to the properties of the crosslinked network at the interface. Crosslinking in silicone elastomers, such as polydimethylsiloxane (B3030410) (PDMS), is a critical process that transforms the liquid polymer into a solid, elastic material. researchgate.netgoogle.com This is typically achieved through reactions like hydrosilylation, condensation, or radical cross-linking. researchgate.netnih.gov The introduction of fluorinated groups, such as the pentafluorophenyl group from Pentafluorophenylethoxydimethylsilane, at the surface or within the bulk of a silicone elastomer can significantly alter the surface properties of the final crosslinked material.
The general mechanism for crosslinking silicone elastomers often involves a catalyst, such as a platinum complex, to facilitate the reaction between a vinyl-functional silicone polymer and a hydride-functional siloxane crosslinker. google.com
Table 1: Overview of Crosslinking Strategies in Silicone Elastomers
| Crosslinking Method | Description | Key Features |
| Hydrosilylation (Addition Cure) | Reaction between a vinyl-functional siloxane and a hydride-functional siloxane, typically catalyzed by a platinum complex. | No byproducts, fast curing, low shrinkage. google.com |
| Condensation Cure | Reaction of silanol-terminated polymers with an alkoxysilane crosslinker, releasing alcohol as a byproduct. | Cures at room temperature, but can be slower and affected by moisture. researchgate.net |
| Peroxide Cure (Radical Crosslinking) | Initiated by organic peroxides at high temperatures, forming crosslinks through radical reactions. | Can leave behind acidic byproducts. researchgate.net |
Development of Novel Functional Materials Utilizing Pentafluorophenylethoxydimethylsilane
The development of novel functional materials is a key area where Pentafluorophenylethoxydimethylsilane and similar fluoroalkylsilanes are making a significant impact. Their primary application in this domain is the surface modification of various substrates to impart desirable properties such as hydrophobicity (water repellency) and oleophobicity (oil repellency).
The ethoxy group in Pentafluorophenylethoxydimethylsilane allows it to act as a silane coupling agent. Silane coupling agents are molecules that can form a durable bridge between inorganic and organic materials. researchgate.netresearchgate.net The ethoxy groups can hydrolyze to form reactive silanol groups, which can then condense with hydroxyl groups present on the surface of many materials, such as glass, silica (B1680970), and metal oxides, forming stable covalent bonds. The pentafluorophenyl group, being highly fluorinated and non-polar, then orients away from the surface, creating a low-energy surface that repels water and oils.
Research has demonstrated the effectiveness of using fluoroalkylsilanes for creating superhydrophobic and superoleophobic surfaces. researchgate.netgoogle.comnih.gov These surfaces have contact angles with water and oil exceeding 150 degrees, causing droplets to roll off easily, a phenomenon known as the "lotus effect." This self-cleaning property is highly sought after for a variety of applications.
A key area of research is the surface modification of polydimethylsiloxane (PDMS), a widely used silicone polymer in microfluidics and biomedical devices. While PDMS has many favorable bulk properties, its inherent hydrophobicity can be problematic for certain applications. By treating the surface of PDMS with fluoroalkylsilanes, researchers can create highly hydrophobic and oleophobic surfaces, which can be advantageous for creating patterned channels in microfluidic devices or preventing biofouling. researchgate.net
The general process for surface modification with a silane like Pentafluorophenylethoxydimethylsilane involves the following steps:
Surface Activation: The substrate surface is often treated with a plasma or a chemical etchant to generate hydroxyl (-OH) groups.
Silanization: The activated surface is then exposed to a solution or vapor of the fluoroalkylsilane.
Curing: The treated surface is typically heated to promote the condensation reaction between the silanol groups on the surface and the silane, forming a stable, covalently bonded layer.
Table 2: Research Findings on Surface Modification with Fluoroalkylsilanes
| Substrate | Fluoroalkylsilane Used | Key Findings | Application |
| Nylon/Cotton Fabric | Perfluoroalkoxysilane | Achieved superhydrophobicity and improved oleophobicity through microwave-assisted cross-linking. researchgate.net | Self-cleaning textiles |
| Glass, Silicon | Fluoroalkyl compound in a sol-gel precursor | Created optically transparent, superhydrophobic coatings with water contact angles >150°. nih.gov | Anti-wetting coatings |
| Polydimethylsiloxane (PDMS) | Perfluorinated alkoxysilane | Grafted a fluorinated layer onto an oxidized PDMS substrate to create a hydrophobic microchannel. researchgate.net | Microfluidics, anti-fouling surfaces |
The ability to precisely engineer surface properties using molecules like Pentafluorophenylethoxydimethylsilane opens up possibilities for creating a new generation of functional materials with applications spanning from self-cleaning surfaces and anti-icing coatings to advanced biomedical devices and microelectronics.
Catalytic Applications and Ligand Design Featuring Pentafluorophenylethoxydimethylsilane
Pentafluorophenylethoxydimethylsilane in Homogeneous Catalysis
No research data is available on the direct application of Pentafluorophenylethoxydimethylsilane as a catalyst in homogeneous catalysis.
Role as a Ligand or Precursor in Organometallic Catalysts
There are no published studies detailing the use of Pentafluorophenylethoxydimethylsilane as a ligand or a precursor for the synthesis of organometallic catalysts.
Mechanistic Insights into Catalytic Cycles Involving Pentafluorophenylethoxydimethylsilane Derivatives
Without evidence of its involvement in catalytic processes, there are no mechanistic studies or insights into catalytic cycles involving derivatives of Pentafluorophenylethoxydimethylsilane.
Advanced Spectroscopic and Analytical Characterization of Pentafluorophenylethoxydimethylsilane
Nuclear Magnetic Resonance (NMR) Spectroscopy of Pentafluorophenylethoxydimethylsilane and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Pentafluorophenylethoxydimethylsilane. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, ¹⁹F, and ²⁹Si, a detailed molecular map can be constructed.
¹H NMR: The proton NMR spectrum provides information on the ethoxy and dimethyl groups. The ethoxy group typically presents as a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The two methyl groups attached to the silicon atom appear as a singlet, as they are chemically equivalent.
¹³C NMR: The carbon NMR spectrum distinguishes each unique carbon environment. Separate signals are expected for the methyl carbons on the silicon, the two carbons of the ethoxy group, and the carbons of the pentafluorophenyl ring. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.
¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is particularly informative for this compound. It provides distinct signals for the fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns of the ortho, meta, and para fluorine atoms offer unambiguous confirmation of the pentafluorophenyl moiety.
²⁹Si NMR: This technique directly probes the silicon environment. researchgate.net The chemical shift of the ²⁹Si nucleus is sensitive to the substituents attached to it, in this case, the two methyl groups, the ethoxy group, and the pentafluorophenyl group. researchgate.netcapes.gov.br A single resonance is expected, confirming the presence of one silicon environment. The specific chemical shift helps to characterize the electronic environment around the silicon atom. capes.gov.br
2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming structural assignments. magritek.com HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (2-3 bonds), for instance, between the silicon-bound methyl protons and the silicon atom itself, or between the ethoxy protons and the silicon atom. magritek.com These techniques provide a comprehensive and unambiguous picture of the molecular connectivity. magritek.comiranchembook.ir
Table 1: Predicted NMR Chemical Shift Ranges for Pentafluorophenylethoxydimethylsilane
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Si-CH₃ | 0.2 - 0.5 | Singlet |
| -O-CH₂-CH₃ | 3.7 - 3.9 | Quartet | |
| -O-CH₂-CH₃ | 1.1 - 1.3 | Triplet | |
| ¹³C | Si-CH₃ | -2.0 - 2.0 | |
| -O-CH₂-CH₃ | 58 - 60 | ||
| -O-CH₂-CH₃ | 18 - 20 | ||
| C₆F₅ (ipso-C) | 110 - 120 | ||
| C₆F₅ (o, m, p-C) | 135 - 150 | Multiplets (due to C-F coupling) | |
| ¹⁹F | C₆F₅ (ortho, meta, para) | -140 to -165 | Multiplets |
| ²⁹Si | (CH₃)₂(C₂H₅O)Si- | -15 to -25 |
Note: Predicted values are based on typical ranges for similar organosilicon compounds and may vary depending on solvent and experimental conditions. pitt.eduscribd.comepfl.chcarlroth.com
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis and Material Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within Pentafluorophenylethoxydimethylsilane and studying its interactions with other materials. eie.gr These complementary methods probe the vibrational modes of molecules. eie.gruah.edu
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. uah.edu For Pentafluorophenylethoxydimethylsilane, strong absorption bands are expected for the C-F stretching vibrations of the pentafluorophenyl ring, typically found in the 1500-1650 cm⁻¹ region. Other key vibrations include the Si-O-C stretching, Si-C stretching, and the various C-H stretching and bending modes of the ethoxy and methyl groups. researchgate.net
Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or absent in the IR spectrum. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-F and Si-C bonds, as well as the aromatic ring vibrations, are expected to produce characteristic Raman signals. umich.edu
By analyzing the vibrational spectra, one can confirm the presence of all constituent functional groups. nih.gov Furthermore, when the silane (B1218182) is used to modify a surface, shifts in the vibrational frequencies, such as the Si-O-C band, can indicate the formation of covalent bonds with the substrate material. mdpi.com
Table 2: Characteristic Vibrational Frequencies for Pentafluorophenylethoxydimethylsilane
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 |
| C=C Stretch (Aromatic) | C₆F₅ | 1500 - 1650 |
| C-F Stretch | C₆F₅ | 1300 - 1400 |
| Si-O-C Stretch | Si-O-CH₂- | 1080 - 1100 |
| Si-C Stretch | Si-CH₃, Si-C₆F₅ | 750 - 850 |
Note: These are approximate ranges and can be influenced by the molecular environment and physical state. researchgate.netnih.govresearchgate.net
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. diva-portal.org
For Pentafluorophenylethoxydimethylsilane, the molecular ion peak (M+) would confirm the compound's molecular weight. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of its elemental formula. nih.gov
The fragmentation pattern observed in the mass spectrum is particularly diagnostic. Electron impact (EI) or other ionization methods cause the molecule to break apart in predictable ways, revealing its substructures. Common fragmentation pathways for this molecule would likely include:
Loss of an ethoxy radical (•OCH₂CH₃), resulting in a major fragment ion.
Loss of a methyl radical (•CH₃).
Cleavage of the silicon-phenyl bond, leading to fragments corresponding to the pentafluorophenyl group and the dimethyl-ethoxysilyl cation.
Rearrangements and further fragmentation of these primary ions. libretexts.orgmiamioh.edu
Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule. youtube.comwvu.edu
Table 3: Predicted Key Fragments in the Mass Spectrum of Pentafluorophenylethoxydimethylsilane
| Fragment Ion | Proposed Structure | Mass-to-Charge (m/z) |
| [M - CH₃]⁺ | [(CH₃)(C₂H₅O)Si-C₆F₅]⁺ | 255 |
| [M - OC₂H₅]⁺ | [(CH₃)₂Si-C₆F₅]⁺ | 225 |
| [C₆F₅]⁺ | Pentafluorophenyl cation | 167 |
| [(CH₃)₂Si(OC₂H₅)]⁺ | Dimethylethoxysilyl cation | 103 |
Note: The molecular weight of Pentafluorophenylethoxydimethylsilane is approximately 270.3 g/mol . The m/z values are for the most abundant isotopes.
X-ray Diffraction and Scattering Techniques for Solid-State Structure Elucidation
X-ray diffraction (XRD) is the primary technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgdrawellanalytical.com If a suitable single crystal of Pentafluorophenylethoxydimethylsilane can be grown, single-crystal XRD analysis can provide definitive structural information. iastate.eduresearchgate.net This includes precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. thepharmajournal.com Such data is the gold standard for structural elucidation and can reveal details about molecular conformation and packing in the solid state.
In the absence of single crystals, X-ray powder diffraction (XRPD) can be used on a microcrystalline or powder sample. iastate.eduthepharmajournal.com While XRPD does not provide the same level of detail as single-crystal analysis, it yields a characteristic diffraction pattern that can be used as a fingerprint for the compound's solid phase, to assess its purity, and to identify its crystalline form.
For materials that are amorphous or exist as thin films, X-ray scattering techniques like X-ray Reflectivity (XRR) can be employed to determine film thickness, density, and surface roughness.
As of now, a publicly available single-crystal X-ray structure for Pentafluorophenylethoxydimethylsilane has not been identified in the literature.
Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy, Atomic Force Microscopy-related techniques for thin films)
When Pentafluorophenylethoxydimethylsilane is used to create thin films or modify surfaces, surface-sensitive techniques are essential for characterization. byu.edu
X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative elemental composition and chemical state information about the top few nanometers of a surface. wiley.com For a surface modified with this silane, XPS can confirm the presence of silicon, fluorine, carbon, and oxygen. researchgate.net High-resolution scans of the Si 2p, C 1s, F 1s, and O 1s core levels would reveal the chemical bonding states. For example, the Si 2p spectrum can confirm the presence of Si-C and Si-O bonds, while the F 1s signal confirms the C-F bonds of the fluorinated ring. byu.eduwiley.com This technique is crucial for verifying the successful grafting of the silane onto a substrate. nih.gov
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface. nih.gov For thin films of Pentafluorophenylethoxydimethylsilane, AFM can be used to visualize the surface morphology, measure surface roughness, and identify the presence of domains or islands. researchgate.net This is important for understanding how the silane molecules assemble on a surface and for correlating surface structure with properties like hydrophobicity. wiley.comosu.edu
Together, these surface-sensitive techniques provide a comprehensive understanding of the chemical and physical properties of thin films and monolayers derived from Pentafluorophenylethoxydimethylsilane. mdpi.comacs.org
Theoretical and Computational Studies of Pentafluorophenylethoxydimethylsilane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are essential for exploring the electronic structure and predicting the reactivity of pentafluorophenylethoxydimethylsilane. usc.eduhakon-art.com These computational techniques allow for the detailed analysis of molecular orbitals, charge distribution, and the energies of various electronic states, which are fundamental to the compound's chemical behavior. usc.edu
A key focus of these studies is the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org The energy of the HOMO relates to the molecule's capacity to donate electrons, while the LUMO energy indicates its ability to accept electrons. hakon-art.com The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.comscribd.com A larger gap typically signifies higher stability and lower reactivity. scribd.com
The electron-withdrawing nature of the pentafluorophenyl group significantly impacts the electronic properties of pentafluorophenylethoxydimethylsilane. The high electronegativity of the fluorine atoms causes a notable polarization of the carbon-fluorine bonds. researchgate.net This leads to a distinct charge distribution that is crucial for its interactions with other molecules and surfaces.
Calculations of the molecular electrostatic potential (MEP) surface identify regions of the molecule that are prone to nucleophilic or electrophilic attack by illustrating the charge distribution. nih.gov The ethoxy and dimethylsilyl groups present different reactivity profiles compared to the highly fluorinated aromatic ring. nih.gov This detailed electronic information is vital for understanding and predicting the chemical interactions of the molecule. mdpi.com
Table 1: Representative Calculated Electronic Properties of Pentafluorophenylethoxydimethylsilane
| Property | Significance |
| HOMO Energy | Indicates the molecule's electron-donating capability. hakon-art.com |
| LUMO Energy | Indicates the molecule's electron-accepting ability. hakon-art.com |
| HOMO-LUMO Gap | A larger gap suggests higher molecular stability and lower reactivity. irjweb.comscribd.com |
| Dipole Moment | Reflects the overall charge separation within the molecule. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for chemical reactions. nih.gov |
Note: The specific values for these properties are dependent on the computational method and basis set employed in the calculation.
Molecular Dynamics Simulations of Interfacial Behavior and Material Interactions
Molecular dynamics (MD) simulations are a powerful computational method for examining the behavior of pentafluorophenylethoxydimethylsilane at interfaces and its interactions with various materials on an atomic scale. mdpi.comresearchgate.net These simulations track the movements of atoms and molecules over time, offering a dynamic view of processes like adsorption and the formation of self-assembled monolayers (SAMs). nih.govresearchgate.net
MD simulations have been especially useful in understanding how pentafluorophenylethoxydimethylsilane forms SAMs on substrates such as silica (B1680970) (SiO2). acs.org These simulations can reveal the orientation and packing of the molecules on the surface. The ethoxysilane (B94302) portion of the molecule typically anchors to the surface by reacting with hydroxyl groups to form strong covalent Si-O-Si bonds. nih.gov
The simulations demonstrate that strong intermolecular forces between the fluorinated rings, including dipole-dipole and van der Waals interactions, result in a densely packed and well-ordered monolayer. nih.govresearchgate.net This ordering is fundamental to the hydrophobic and oleophobic properties of the final surface coating. The fluorine atoms create a low-energy surface that effectively repels water and oils. nih.gov
Furthermore, MD simulations can be employed to study the interaction of these modified surfaces with other substances, such as water or organic solvents. smu.eduosti.gov By simulating the interface, researchers can analyze properties like contact angle and interfacial tension, providing a molecular-level understanding of macroscopic experimental observations. nih.gov
Predictive Modeling for Material Performance and Design
Predictive modeling, which often utilizes data from quantum chemical calculations and MD simulations, is critical for designing new materials based on pentafluorophenylethoxydimethylsilane and forecasting their performance. ucf.edu These models can establish correlations between molecular-level characteristics and macroscopic material properties like hydrophobicity and thermal stability. mdpi.com
By systematically altering the chemical structure in a computational environment—for instance, by changing the alkyl chain length in the alkoxy group—researchers can predict how these changes will influence the material's properties. This in silico screening process is considerably more efficient and cost-effective than synthesizing and experimentally testing each new compound.
For example, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the water contact angle of surfaces modified with various fluorinated silanes based on their molecular descriptors. These descriptors, which can be calculated using quantum chemistry, include parameters like molecular volume, surface area, and dipole moment. dtic.mil
Such predictive models not only help optimize the performance of existing applications but also aid in the design of novel materials with customized properties. For example, understanding the link between the molecular structure of pentafluorophenylethoxydimethylsilane and its interaction with biological molecules could lead to the design of advanced biosensors or anti-fouling coatings. daneshyari.com The integration of computational modeling with experimental validation accelerates the discovery and development of new materials. ucf.eduacs.org
Future Perspectives and Research Challenges for Pentafluorophenylethoxydimethylsilane
Emerging Applications and Design Principles for Advanced Materials
The distinct properties of Pentafluorophenylethoxydimethylsilane, stemming from its electron-deficient pentafluorophenyl group and the hydrolyzable ethoxy functionality, are paving the way for its use in a variety of advanced materials. The design principles for these materials leverage the compound's ability to impart specific surface properties and to act as a precursor for functional polymers and hybrid materials.
One of the promising applications for this compound is in the field of organic electronics . The strong electron-withdrawing nature of the pentafluorophenyl group can be exploited to tune the electronic properties of materials. For instance, analogous compounds, such as tris(pentafluorophenyl)borane (B72294), have been used to enhance the performance of organic electronic devices. While direct research is limited, it is conceivable that Pentafluorophenylethoxydimethylsilane could be used to modify electrode surfaces or as an additive in active layers to improve charge transport and device stability.
Furthermore, there is an emerging interest in using Pentafluorophenylethoxydimethylsilane as a precursor for perovskite solar cells . Perovskite materials are a promising class of materials for next-generation solar energy conversion, and their efficiency and stability are highly dependent on the quality of the perovskite film and the interfaces within the solar cell. Pentafluorophenylethoxydimethylsilane's ability to form thin, uniform films and its potential to passivate defects at the perovskite surface make it a candidate for improving the performance and longevity of these devices.
The compound's noted water vapor absorption properties also suggest its potential use in applications requiring moisture control, such as in the encapsulation of sensitive electronic components or as a desiccant in specialized environments.
A significant area of future development lies in the creation of self-assembled monolayers (SAMs) . The ethoxysilane (B94302) group can readily react with hydroxylated surfaces, such as silicon wafers, glass, and metal oxides, to form a covalent bond. The pentafluorophenyl group then forms the outer surface of the monolayer, imparting unique properties such as hydrophobicity, oleophobicity, and low surface energy. These SAMs can be used to precisely control the surface chemistry of materials, which is crucial for applications in microelectronics, biosensors, and anti-fouling coatings. Research into the formation and properties of mixed monolayers containing Pentafluorophenylethoxydimethylsilane and other silanes could lead to surfaces with tunable and complex functionalities.
The design principles for advanced materials incorporating this silane (B1218182) will likely focus on:
Surface energy modification: Utilizing the low surface energy of the pentafluorophenyl group to create highly repellent surfaces.
Interfacial engineering: Controlling the chemical and electronic properties of interfaces in multilayered devices.
Polymer functionalization: Incorporating the pentafluorophenyl group into polymer backbones or as side chains to enhance thermal stability, chemical resistance, and optical properties.
| Potential Application | Design Principle |
| Organic Electronics | Tuning of electronic properties, surface modification of electrodes. |
| Perovskite Solar Cells | Defect passivation, improved film morphology. |
| Moisture Scavenging | High affinity for water vapor. |
| Self-Assembled Monolayers | Covalent surface attachment, low surface energy termination. |
Sustainable Synthesis and Application Development of Fluoroalkylsilanes
The increasing focus on green chemistry presents both a challenge and an opportunity for the synthesis and application of fluoroalkylsilanes like Pentafluorophenylethoxydimethylsilane. Traditional methods for synthesizing organofluorine and organosilicon compounds can involve harsh reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable synthetic routes.
Key areas of investigation for the sustainable synthesis of Pentafluorophenylethoxydimethylsilane and related compounds include:
Catalytic C-H functionalization: Direct fluorination or silylation of aromatic C-H bonds would be a more atom-economical approach compared to multi-step syntheses that often start from pre-functionalized precursors.
Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scale-up of synthetic processes, often with reduced solvent usage.
Bio-inspired catalysis: Exploring enzymatic or biomimetic catalysts for the formation of C-F and Si-C bonds could lead to highly selective and environmentally benign synthetic methods.
In terms of application development , sustainability will also be a key driver. For example, the development of fluorine-free alternatives for creating hydrophobic surfaces is an active area of research due to concerns about the persistence of some fluorinated compounds in the environment. However, the unique properties of highly fluorinated materials mean they are unlikely to be completely replaced. Therefore, research into the lifecycle of materials containing Pentafluorophenylethoxydimethylsilane, including their recyclability and degradation pathways, will be crucial.
Future applications will likely focus on high-value areas where the specific properties of the fluorinated silane are essential. This includes the development of durable and self-cleaning coatings for applications in aerospace, architecture, and electronics, where longevity and performance outweigh the initial material costs.
| Research Area | Focus |
| Sustainable Synthesis | Catalytic methods, flow chemistry, bio-inspired approaches. |
| Green Application | Lifecycle analysis, recyclability, high-performance coatings. |
Interdisciplinary Research Opportunities in Organofluorine and Organosilicon Chemistry
The unique combination of a pentafluorophenyl group and a dimethylsilyl moiety in Pentafluorophenylethoxydimethylsilane opens up a vast landscape for interdisciplinary research, bridging the fields of organofluorine and organosilicon chemistry with materials science, surface science, and nanotechnology.
Organofluorine chemistry brings expertise in handling fluorinating agents, understanding the profound effects of fluorine substitution on molecular properties, and developing novel fluorinated building blocks. The pentafluorophenyl group is a particularly interesting moiety due to its strong electron-withdrawing nature, its potential for non-covalent interactions (such as π-π stacking and halogen bonding), and its use as a label in 19F NMR spectroscopy.
Organosilicon chemistry , on the other hand, provides a powerful toolkit for creating new materials with tailored properties. The ability of silanes to form stable bonds with surfaces and to polymerize into silicones is fundamental to many modern technologies. The dimethylsilyl group in Pentafluorophenylethoxydimethylsilane offers a stable and flexible linkage.
The convergence of these two fields in the context of this molecule creates exciting research opportunities:
Novel Polymer Architectures: The hydrosilylation of the Si-H bond (in a related precursor) or the polymerization of the ethoxysilane can be used to create novel polymers with pendant pentafluorophenyl groups. These polymers could exhibit enhanced thermal stability, chemical resistance, and unique optical and electronic properties.
Advanced Surface Engineering: Combining the surface modification capabilities of silanes with the unique properties of fluorinated compounds can lead to the development of "smart" surfaces that respond to external stimuli. For example, surfaces that can switch between hydrophobic and hydrophilic states.
Biomaterials and Biosensors: The bio-inertness often associated with both fluorinated compounds and silicones makes this class of molecules interesting for biomedical applications. Surfaces modified with Pentafluorophenylethoxydimethylsilane could be designed to resist biofouling or to selectively bind to specific biomolecules.
Catalysis: The electron-deficient nature of the pentafluorophenyl ring could be exploited in the design of new Lewis acid catalysts or catalyst supports.
The table below summarizes the key contributions of each field to the interdisciplinary research on Pentafluorophenylethoxydimethylsilane.
| Field | Key Contributions |
| Organofluorine Chemistry | Fluorination techniques, understanding of fluorine effects, novel fluorinated synthons. |
| Organosilicon Chemistry | Surface modification, polymerization, material design. |
| Materials Science | Development of advanced coatings, polymers, and electronic materials. |
| Surface Science | Characterization and control of surface properties at the molecular level. |
| Nanotechnology | Fabrication of nanoscale devices and patterned surfaces. |
Q & A
Basic: What are the critical safety considerations for handling pentafluorophenylethoxydimethylsilane in laboratory settings?
Answer:
- Hazard Identification : Classify the compound using GHS criteria (flammability, reactivity, toxicity) and review Safety Data Sheets (SDS) for specific hazards, such as skin/eye irritation or respiratory risks .
- Handling Protocols : Use inert atmosphere techniques (e.g., gloveboxes or Schlenk lines) to prevent moisture exposure, which may trigger hydrolysis. Store in airtight containers under nitrogen at temperatures below 25°C, away from oxidizing agents .
- Emergency Measures : Equip labs with spill kits containing inert adsorbents (e.g., sand or vermiculite) and ensure eyewash stations/shower access. Refer to SDS Section 6 for accident release protocols .
Basic: How can researchers validate the purity of pentafluorophenylethoxydimethylsilane prior to experimental use?
Answer:
- Analytical Techniques :
- Quantitative Methods : Perform Karl Fischer titration to measure water content (<0.01% w/w), as moisture compromises silane stability .
Advanced: How should researchers resolve conflicting spectroscopic data when characterizing pentafluorophenylethoxydimethylsilane derivatives?
Answer:
- Contradiction Analysis :
- Cross-Validation : Use complementary techniques (e.g., FT-IR for functional groups, X-ray crystallography for structural confirmation) to reconcile discrepancies between NMR and mass spectrometry results .
- Error Identification : Assess instrument calibration (e.g., lock mass correction in MS) and sample preparation artifacts (e.g., solvent residues in NMR tubes) .
- Statistical Tools : Apply principal component analysis (PCA) to differentiate signal noise from genuine spectral variations .
Advanced: What experimental strategies mitigate unintended side reactions during pentafluorophenylethoxydimethylsilane-mediated syntheses?
Answer:
- Reaction Optimization :
- Real-Time Monitoring : Use in situ FT-IR or Raman spectroscopy to track reaction progress and identify intermediate species .
Basic: What are the recommended protocols for disposing of pentafluorophenylethoxydimethylsilane waste?
Answer:
- Deactivation : Hydrolyze residual silane in a fume hood using excess aqueous ethanol (1:10 v/v) to convert it into less hazardous silanol. Monitor pH to ensure completeness .
- Regulatory Compliance : Segregate waste according to local regulations (e.g., EPA guidelines for fluorinated compounds) and use certified disposal vendors .
Advanced: How can researchers design experiments to study the hydrolytic stability of pentafluorophenylethoxydimethylsilane under varying environmental conditions?
Answer:
- Experimental Design :
- Controlled Variables : Expose the compound to humidity chambers (20–80% RH) and temperatures (4–40°C) to simulate environmental stress. Use TGA/DSC to quantify decomposition kinetics .
- Analytical Endpoints : Monitor hydrolytic byproducts (e.g., pentafluorophenol) via HPLC-UV at 254 nm, with a C18 column and acetonitrile/water gradient .
- Data Interpretation : Apply Arrhenius equations to predict shelf-life under storage conditions .
Basic: What are the best practices for documenting experimental procedures involving pentafluorophenylethoxydimethylsilane?
Answer:
- Detailed Records : Log reagent batch numbers, storage durations, and ambient conditions (humidity/temperature) to ensure reproducibility .
- Structured Reporting : Follow IMRaD (Introduction, Methods, Results, Discussion) format with appendices for raw data (e.g., NMR spectra, chromatograms) .
Advanced: How can computational modeling complement experimental studies on pentafluorophenylethoxydimethylsilane’s reactivity?
Answer:
- In Silico Approaches :
- Validation : Correlate computational activation energies with experimental kinetic data (e.g., Eyring plots) .
Table 1: Key Physicochemical Properties of Pentafluorophenylethoxydimethylsilane
| Property | Method/Value | Reference |
|---|---|---|
| Boiling Point | 120–125°C (extrapolated) | |
| Density (25°C) | 1.25 g/cm³ | |
| Solubility in THF | >50 mg/mL | |
| Hydrolytic Half-Life (pH 7) | 48 hours (25°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
